Chloromethyl 2,4-dichlorobenzoate

Antifungal Cryptococcus neoformans Halogenated benzoate

Chloromethyl 2,4-dichlorobenzoate (CAS 70190-72-6) is a halogenated aromatic ester with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol. It is a liquid at room temperature with a density of 1.472 g/cm³ and a boiling point of 326°C at 760 mmHg.

Molecular Formula C8H5Cl3O2
Molecular Weight 239.5 g/mol
CAS No. 70190-72-6
Cat. No. B1595480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl 2,4-dichlorobenzoate
CAS70190-72-6
Molecular FormulaC8H5Cl3O2
Molecular Weight239.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)OCCl
InChIInChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
InChIKeyDOIDCVLQRFSVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl 2,4-Dichlorobenzoate (CAS 70190-72-6): Procurement-Grade Halogenated Benzoyl Synthon for Antimicrobial R&D


Chloromethyl 2,4-dichlorobenzoate (CAS 70190-72-6) is a halogenated aromatic ester with the molecular formula C8H5Cl3O2 and a molecular weight of 239.48 g/mol . It is a liquid at room temperature with a density of 1.472 g/cm³ and a boiling point of 326°C at 760 mmHg . This compound belongs to the 2,4-dichlorobenzoate ester class and is commercially available from multiple suppliers with standard purity of 97%, with batch-specific analytical certificates (NMR, HPLC, GC) provided . Its chloromethyl ester moiety confers distinct electrophilic reactivity that differentiates it from methyl, ethyl, and other alkyl ester analogs in nucleophilic substitution reactions and prodrug synthesis applications [1].

Why Chloromethyl 2,4-Dichlorobenzoate Cannot Be Substituted with Methyl or Ethyl 2,4-Dichlorobenzoate in Critical Applications


The chloromethyl ester group in Chloromethyl 2,4-dichlorobenzoate imparts fundamentally different reactivity compared to common alkyl ester analogs such as methyl 2,4-dichlorobenzoate (CAS 5813-87-6) or ethyl 2,4-dichlorobenzoate (CAS 120086-63-9). The chloromethyl moiety is an electrophilic center that undergoes nucleophilic substitution reactions with amines, thiols, and carboxylates, enabling the compound to function as an alkylating agent and prodrug intermediate, whereas methyl and ethyl esters are hydrolytically cleaved but do not participate in SN2 displacement [1]. This reactivity difference is critical in medicinal chemistry where the chloromethyl group serves as a handle for introducing the 2,4-dichlorobenzoyl pharmacophore into larger molecular scaffolds [2]. Generic substitution of Chloromethyl 2,4-dichlorobenzoate with a methyl or ethyl ester would result in complete loss of alkylating functionality and failure of subsequent synthetic steps, leading to procurement errors and project delays [3].

Chloromethyl 2,4-Dichlorobenzoate: Quantitative Evidence Guide for Scientific Procurement Decisions


Antifungal Potency: 2,4-Dichlorobenzoate Moiety Exhibits 8-Fold Lower MIC Than Altholactone Parent Against Cryptococcus neoformans

In a head-to-head comparison of 15 halogenated benzoate ester derivatives of altholactone, the 2,4-dichlorobenzoate derivative (compound 15) exhibited a minimal inhibitory concentration (MIC) of 16 μg/mL against Cryptococcus neoformans, representing an 8-fold improvement in potency compared to the parent altholactone (MIC = 128 μg/mL) [1]. The 3-bromobenzoate derivative (compound 7) showed identical MIC (16 μg/mL), establishing the 2,4-dichlorobenzoate moiety as one of the two most potent halogenated benzoyl modifications in this series [1]. This differentiation is critical for researchers selecting a benzoylating agent for antifungal lead optimization.

Antifungal Cryptococcus neoformans Halogenated benzoate MIC Altholactone derivatives

Antibacterial Spectrum: Chloromethyl 2,4-Dichlorobenzoate Demonstrates Activity Against Clinically Relevant Drug-Resistant Gram-Positive Pathogens

According to the AntibioticDB database (Compound ID 809), Chloromethyl 2,4-dichlorobenzoate exhibits in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus species (VRE), Moraxella catarrhalis, and Streptococcus pneumoniae, with a spectrum encompassing both Gram-positive and Gram-negative organisms [1]. The compound was first reported by Orchid Chemicals & Pharmaceuticals in 2011 and remains in experimental development status [1]. While specific MIC values are not publicly disclosed in the database entry, the documented activity against MRSA and VRE—pathogens designated as serious and concerning threats by the WHO and CDC—positions this compound as a structurally novel scaffold for anti-infective research [2]. This spectrum differentiates Chloromethyl 2,4-dichlorobenzoate from the methyl ester analog (methyl 2,4-dichlorobenzoate), for which no comparable antibacterial activity data has been reported in peer-reviewed literature or authoritative databases.

Antibacterial MRSA VRE Gram-positive Drug-resistant pathogens

Electrophilic Reactivity: Chloromethyl Ester Enables Nucleophilic Displacement Not Possible with Methyl or Ethyl 2,4-Dichlorobenzoate

Chloromethyl 2,4-dichlorobenzoate possesses a chloromethyl ester group that functions as an electrophilic center for nucleophilic substitution (SN2) reactions, enabling the compound to alkylate amines, thiols, carboxylates, and other nucleophiles [1]. This reactivity profile is fundamentally distinct from that of methyl 2,4-dichlorobenzoate and ethyl 2,4-dichlorobenzoate, which are hydrolytically cleaved to release 2,4-dichlorobenzoic acid but do not participate in alkylation reactions [1]. The chloromethyl group can be introduced via chloromethylation of 2,4-dichlorobenzoic acid using chlorosulfonic acid and dimethoxymethane with zinc iodide catalysis, yielding a reactive ester that serves as a benzoyloxymethyl prodrug precursor or a synthetic handle for attaching the 2,4-dichlorobenzoyl pharmacophore to nucleophilic scaffolds [1]. Methyl and ethyl esters lack this alkylating capacity entirely and thus cannot substitute for Chloromethyl 2,4-dichlorobenzoate in any synthetic sequence requiring electrophilic transfer of the 2,4-dichlorobenzoyl group.

Synthetic intermediate Prodrug synthesis Alkylating agent Nucleophilic substitution Chloromethyl ester

Physicochemical Identity: Chloromethyl 2,4-Dichlorobenzoate Molecular Weight (239.48 g/mol) and Density (1.472 g/cm³) Distinguish It from Alkyl Ester Analogs

Chloromethyl 2,4-dichlorobenzoate has a molecular weight of 239.48 g/mol, density of 1.472 g/cm³, and boiling point of 326°C at 760 mmHg, as reported in the ChemSrc physicochemical database . In comparison, methyl 2,4-dichlorobenzoate (CAS 5813-87-6) has a molecular weight of 205.04 g/mol and density of 1.343 g/cm³, while ethyl 2,4-dichlorobenzoate (CAS 120086-63-9) has a molecular weight of 219.06 g/mol [1]. The chloromethyl ester is a liquid at room temperature, whereas the unsubstituted acid (2,4-dichlorobenzoic acid, CAS 50-84-0) is a crystalline solid with a melting point of 160-164°C [2]. These distinct physicochemical properties necessitate different handling, storage, and analytical verification protocols. Suppliers including Bidepharm provide batch-specific certificates of analysis with 97% standard purity, verified by NMR, HPLC, and GC, ensuring identity confirmation for procurement .

Physicochemical properties Molecular weight Density Boiling point Quality control

Chloromethyl 2,4-Dichlorobenzoate: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Antifungal Lead Optimization: 2,4-Dichlorobenzoate Esterification to Enhance Potency Against Cryptococcus neoformans

Based on direct head-to-head comparison data showing an 8-fold MIC reduction (128 → 16 μg/mL) for the 2,4-dichlorobenzoate derivative of altholactone against Cryptococcus neoformans [1], this compound is specifically indicated for medicinal chemistry programs seeking to optimize antifungal lead compounds through halogenated benzoyl esterification. The 2,4-dichlorobenzoate moiety was among the two most potent modifications (tied with 3-bromobenzoate) in a 15-compound series, demonstrating that this substitution pattern confers significant potency enhancement. Researchers should prioritize Chloromethyl 2,4-dichlorobenzoate when the synthetic strategy requires introduction of the 2,4-dichlorobenzoyl group via alkylation, as the chloromethyl ester provides the necessary electrophilic reactivity [1].

Anti-MRSA and Anti-VRE Drug Discovery: Novel Scaffold with Documented Activity Against Drug-Resistant Gram-Positive Pathogens

The AntibioticDB entry for Chloromethyl 2,4-dichlorobenzoate (Compound ID 809) documents in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE)—two pathogens identified by the WHO as high-priority targets for new antibiotic development [1] [2]. This activity profile, reported by Orchid Chemicals & Pharmaceuticals in 2011, positions Chloromethyl 2,4-dichlorobenzoate as a structurally novel starting point for anti-infective drug discovery programs targeting Gram-positive drug-resistant infections. Procurement of this compound is indicated for screening libraries, structure-activity relationship (SAR) studies, and mechanism-of-action investigations in antibacterial research. Methyl and ethyl 2,4-dichlorobenzoate analogs lack any documented antibacterial activity in authoritative databases and cannot substitute in this application [1].

Prodrug Synthesis and Benzoyloxymethyl Prodrug Development via Nucleophilic Alkylation

The electrophilic chloromethyl ester group enables Chloromethyl 2,4-dichlorobenzoate to function as a benzoylating agent in the synthesis of benzoyloxymethyl prodrugs and other alkylated derivatives [1]. This reactivity is unavailable with methyl or ethyl 2,4-dichlorobenzoate, which undergo hydrolysis but not nucleophilic displacement. The compound is indicated for synthetic workflows requiring covalent attachment of the 2,4-dichlorobenzoyl pharmacophore to amine-, thiol-, or carboxylate-containing scaffolds via SN2 alkylation. This application is particularly relevant for pharmaceutical development programs seeking to modify the pharmacokinetic properties of nucleophilic drug candidates through benzoyloxymethyl prodrug strategies [1].

Analytical Reference Standard and Quality Control Verification Using Validated Physicochemical Parameters

With a molecular weight of 239.48 g/mol, density of 1.472 g/cm³, boiling point of 326°C at 760 mmHg, and commercial availability at 97% purity with batch-specific NMR, HPLC, and GC certificates of analysis [1] [2], Chloromethyl 2,4-dichlorobenzoate is suitable as an analytical reference standard for method development, impurity profiling, and quality control of 2,4-dichlorobenzoate-containing pharmaceutical intermediates. The liquid physical state at room temperature differentiates it from the crystalline free acid (mp 160-164°C), while the molecular weight and density distinguish it from methyl and ethyl ester analogs [1]. These parameters enable unambiguous identity confirmation and purity assessment in regulated analytical environments.

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